molecular formula C11H11N7O2 B1427866 2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid CAS No. 1291943-51-5

2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1427866
CAS No.: 1291943-51-5
M. Wt: 273.25 g/mol
InChI Key: QIHLSJOIYFZJRX-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H11N7O2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Biological Activity

2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic applications.

The chemical formula for this compound is C11H11N7O2, with a molecular weight of 273.25 g/mol. It can be represented by the following structural formulas:

PropertyValue
Chemical Formula C11H11N7O2
Molecular Weight 273.25 g/mol
IUPAC Name 2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid
PubChem CID 61804405

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, antifungal, and antitumor effects. The specific biological activity of this compound is still under investigation but shows promising potential based on its structural characteristics.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole compounds have shown inhibitory activity ranging from 61% to 85% against TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. A series of novel pyrazoles were synthesized and tested against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. Some compounds demonstrated significant antibacterial activity due to specific structural features such as the presence of aliphatic amide linkages .

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have also been explored. Compounds with the pyrazole scaffold have been reported to exhibit cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research examined a series of modified pyrazoles for their anti-inflammatory properties. The results indicated that compounds similar to this compound exhibited significant reductions in inflammatory markers when tested in vitro .

Antibacterial Evaluation

Research conducted by Selvam et al. focused on synthesizing novel pyrazoles with varying substituents and evaluating their antibacterial efficacy. The findings revealed that certain derivatives showed promising results against resistant strains of bacteria .

Properties

IUPAC Name

2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2/c1-6-8(3-11(19)20)7(2)17(14-6)10-5-12-4-9-13-15-16-18(9)10/h4-5H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHLSJOIYFZJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CN=CC3=NN=NN23)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid

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